molecular formula C14H14N2O3 B8676853 [3-[(4-Nitrophenyl)methoxy]phenyl]methanamine

[3-[(4-Nitrophenyl)methoxy]phenyl]methanamine

Cat. No. B8676853
M. Wt: 258.27 g/mol
InChI Key: NMERFCZCSNJBOT-UHFFFAOYSA-N
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Patent
US05922767

Procedure details

Suspended in 160 ml of anhydrous tetrahydrofuran were 3.783 g (0.100 mol) of sodium boron hydride, and a solution of 11.402 g (0.100 mol) of trifluoroacetic acid in 20 ml of anhydrous tetrahydrofuran was added dropwise to the suspension at room temperature. The resultant mixture was stirred for 10 minutes. A solution of 5.726 g (0.02 mol) of O-methyl-3-(4-nitrobenzyloxy)benzaldoxime in 20 ml of anhydrous tetrahydrofuran was added dropwise to this mixture. The mixture was stirred at room temperature for 3 hours and heated under reflux further for 2 hours. After cooling the mixture, 20 ml of water were added under chilling with ice water, and the solvent was then distilled off under reduced pressure. The residue was extracted with chloroform, and the solvent was distilled out of the resultant extract under reduced pressure, thereby obtaining a crude product. The crude product was dissolved in 800 ml of 2 N hydrochloric acid, and the solution was washed with chloroform and then neutralized with 50% sodium hydroxide, followed by extraction with chloroform. The solvent was distilled out of the resultant extract under reduced pressure, thereby obtaining 4.234 g (yield: 82%) of the title compound.
Quantity
3.783 g
Type
reactant
Reaction Step One
Quantity
11.402 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
O-methyl-3-(4-nitrobenzyloxy)benzaldoxime
Quantity
5.726 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
800 mL
Type
solvent
Reaction Step Seven
Quantity
160 mL
Type
solvent
Reaction Step Eight
Yield
82%

Identifiers

REACTION_CXSMILES
B.[Na].FC(F)(F)C(O)=O.CO[N:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=2)[CH:15]=1.O>O1CCCC1.Cl>[N+:28]([C:25]1[CH:26]=[CH:27][C:22]([CH2:21][O:20][C:16]2[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=2)[CH2:13][NH2:12])=[CH:23][CH:24]=1)([O-:30])=[O:29] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
3.783 g
Type
reactant
Smiles
B.[Na]
Step Two
Name
Quantity
11.402 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
O-methyl-3-(4-nitrobenzyloxy)benzaldoxime
Quantity
5.726 g
Type
reactant
Smiles
CON=CC1=CC(=CC=C1)OCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
Cl
Step Eight
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux further for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out of the resultant
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining a crude product
WASH
Type
WASH
Details
the solution was washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out of the resultant
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC=2C=C(CN)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.234 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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